3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol
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Overview
Description
3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol is a complex organic compound characterized by its unique bicyclic structure. This compound features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of organic molecules. The presence of the azabicyclo structure adds to its complexity and potential reactivity.
Preparation Methods
The synthesis of 3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol involves several steps. One common method includes the nucleophilic addition of the Ruppert–Prakash reagent (TMSCF3) to the corresponding β-keto-benzyl-O-oximes. This reaction proceeds chemo- and stereoselectively at the carbonyl group rather than the imine bond, resulting in the formation of trifluoromethylated benzyl-O-oximes. These intermediates are then reduced to the corresponding α-trifluoromethyl-β-amino alcohols .
Chemical Reactions Analysis
3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: Its potential pharmacological properties are being explored for the development of new drugs.
Mechanism of Action
The mechanism by which 3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The azabicyclo structure may facilitate binding to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol can be compared with other similar compounds, such as:
3-Benzyl-3-aza-bicyclo[3.1.1]heptan-6-one: This compound lacks the trifluoromethyl group, resulting in different chemical and physical properties.
Bicyclo[3.1.1]heptan-3-ol, 2,6,6-trimethyl-: This compound has a similar bicyclic structure but differs in its substituents, leading to distinct reactivity and applications The presence of the trifluoromethyl group in 3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[31
Properties
Molecular Formula |
C14H16F3NO |
---|---|
Molecular Weight |
271.28 g/mol |
IUPAC Name |
3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol |
InChI |
InChI=1S/C14H16F3NO/c15-14(16,17)13(19)11-6-12(13)9-18(8-11)7-10-4-2-1-3-5-10/h1-5,11-12,19H,6-9H2 |
InChI Key |
YKUFXGLOCSQPJR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC1C2(C(F)(F)F)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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